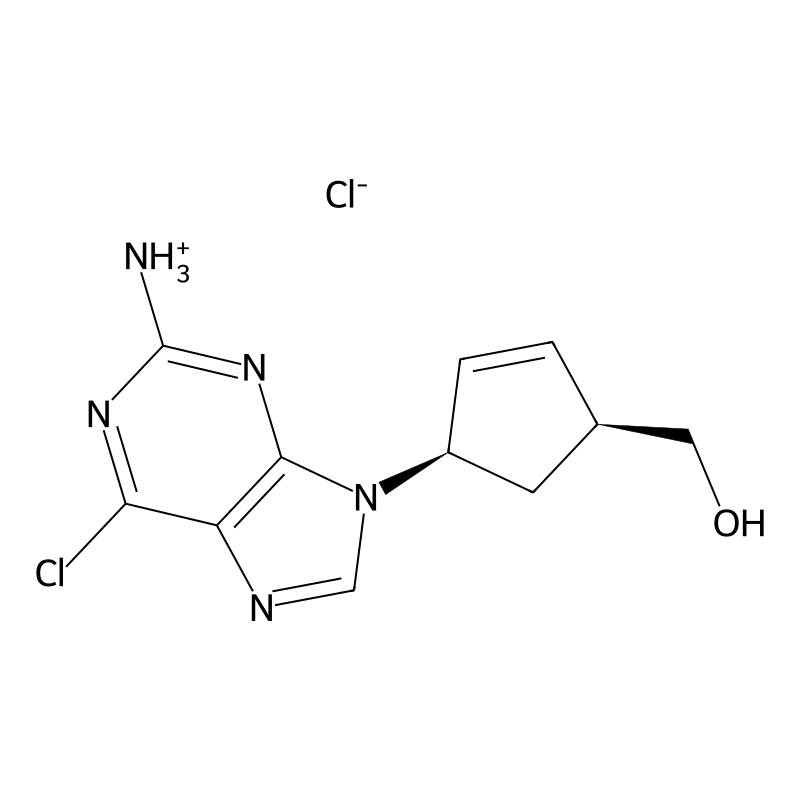(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride
Catalog No.
S699200
CAS No.
172015-79-1
M.F
C11H13Cl2N5O
M. Wt
302.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
172015-79-1
Product Name
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride
IUPAC Name
[(1S,4R)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride
Molecular Formula
C11H13Cl2N5O
Molecular Weight
302.16 g/mol
InChI
InChI=1S/C11H12ClN5O.ClH/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18;/h1-2,5-7,18H,3-4H2,(H2,13,15,16);1H/t6-,7+;/m1./s1
InChI Key
VZJFPECAPXUELG-HHQFNNIRSA-N
SMILES
C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)CO.Cl
Synonyms
(1S-cis)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Monohydrochloride; Abacavir Related Compound C USP
Canonical SMILES
C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)[NH3+])CO.[Cl-]
Isomeric SMILES
C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(N=C3Cl)[NH3+])CO.[Cl-]
Description
The exact mass of the compound (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride, also known as abacavir intermediate, is a chemical compound used primarily as a synthetic intermediate in the production of the antiretroviral drug abacavir. Abacavir is used in combination therapy to treat HIV/AIDS. [Source: Santa Cruz Biotechnology, ""]
GHS Hazard Statements
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]
Pictograms



Corrosive;Irritant;Health Hazard
Other CAS
172015-79-1
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








